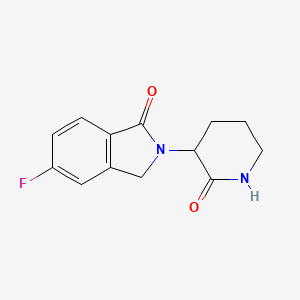
5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one: is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and chemical reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one typically involves the reaction of a fluorinated isoindolinone derivative with a piperidinone compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions: 5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .
科学研究应用
Chemistry: In chemistry, 5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of other valuable compounds .
作用机制
The mechanism of action of 5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
相似化合物的比较
- 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 3-(5-Fluoro-1-oxoisindolin-2-yl)piperidine-2,6-dione
Uniqueness: 5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
生物活性
5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
- Chemical Formula : C13H12FN2O2
- Molecular Weight : 246.25 g/mol
- CAS Number : 1786809-08-2
The compound features a fluorine atom at the 5-position and a piperidinyl moiety, which contributes to its biological properties.
Research indicates that this compound exhibits biological activity through various mechanisms, including:
- Inhibition of Protein Functions : The compound has been shown to modulate protein functions associated with cell signaling pathways, potentially impacting cancer cell proliferation and survival.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating potential as an antitumor agent .
Case Studies and Research Findings
- Anticancer Properties : A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, particularly against HCT116 (colon cancer) and MCF7 (breast cancer) cells. The IC50 values were found to be in the micromolar range, suggesting moderate potency .
- Mechanistic Insights : Molecular docking studies have indicated that the compound interacts with specific proteins involved in tumor progression, suggesting a targeted mechanism of action. The binding affinity was assessed using computational models, revealing strong interactions with key oncogenic pathways .
- Pharmacological Studies : In vivo studies have shown that administration of this compound in animal models resulted in reduced tumor size compared to controls, further supporting its potential as an anticancer therapeutic .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | IC50 (µM) | Targeted Cancer Cell Lines | Mechanism of Action |
|---|---|---|---|
| This compound | 10 | HCT116, MCF7 | Protein inhibition |
| Compound A (similar structure) | 15 | HCT116 | Apoptosis induction |
| Compound B (different structure) | 25 | MCF7 | Cell cycle arrest |
属性
分子式 |
C13H13FN2O2 |
|---|---|
分子量 |
248.25 g/mol |
IUPAC 名称 |
5-fluoro-2-(2-oxopiperidin-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C13H13FN2O2/c14-9-3-4-10-8(6-9)7-16(13(10)18)11-2-1-5-15-12(11)17/h3-4,6,11H,1-2,5,7H2,(H,15,17) |
InChI 键 |
JMKHHFSRSNFKRQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)NC1)N2CC3=C(C2=O)C=CC(=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















